molecular formula C21H21N3O3 B10993241 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B10993241
M. Wt: 363.4 g/mol
InChI Key: ANRXRCXXQUVYAV-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydroisoindolo[2,1-a]quinazolin-11-ones. It features a fused quinazolinone and isoindole ring system, making it an intriguing heterocyclic molecule. The compound’s structure includes an acetamide group and a 2-methylpropyl substituent.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a one-pot multicomponent Povarov reaction. Starting materials include anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. The reaction proceeds diastereoselectively to form the target compound .

Reaction Conditions::
  • Lewis or Brønsted acids are used as catalysts in eutectic solvents.
  • The optimized eutectic mixture ChCl/ZnCl2 (1/2) provides a 77% isolated yield.
  • Meta- and para-substituted anilines yield 20 derivatives, while ortho-analogs follow a different pathway, leading to isoindolinones.

Chemical Reactions Analysis

Types of Reactions:: The compound may undergo various reactions, including:

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of carbonyl groups or other unsaturated bonds.

    Substitution: Nucleophilic or electrophilic substitutions at different positions.

Common Reagents and Conditions::

    Oxidation: Reagents like KMnO4, PCC, or DMSO.

    Reduction: Catalysts such as NaBH4 or LiAlH4.

    Substitution: Various nucleophiles or electrophiles.

Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as a drug lead, or interactions with biological targets.

    Chemistry: Explore its reactivity in novel transformations.

    Industry: Consider its use in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique structure warrants investigation. Similar compounds include isoindoloquinazolinones and related heterocycles .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-13(2)11-22-18(25)12-23-19-14-7-3-4-8-15(14)21(27)24(19)17-10-6-5-9-16(17)20(23)26/h3-10,13,19H,11-12H2,1-2H3,(H,22,25)

InChI Key

ANRXRCXXQUVYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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